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Biotin-PEG6-OH

Cat. No.: B7949566
M. Wt: 507.6 g/mol
InChI Key: UWCUGLZFTQXZRR-UHFFFAOYSA-N
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Description

Overview of Biotinylation Strategies in Chemical Biology

Biotinylation, the process of conjugating biotin (B1667282) to other molecules, is a widely used technique in chemical biology and related fields. The utility of biotinylation stems from the extraordinarily strong and specific non-covalent interaction between biotin (also known as vitamin H or B7) and avidin (B1170675) or streptavidin proteins. This interaction, characterized by a dissociation constant of approximately 10-15 M, is one of the strongest known protein-ligand interactions, allowing for high-affinity capture, detection, and purification of biotinylated molecules. nih.govthermofisher.com

Biotinylation strategies can be broadly categorized into chemical and enzymatic methods. Chemical biotinylation typically involves using biotinylation reagents functionalized with reactive groups that target specific residues on the molecule to be labeled, such as primary amines, sulfhydryls, carboxyls, or carbohydrates. thermofisher.com This approach offers flexibility in choosing the target functional group and can be performed in vitro or in vivo. thermofisher.com Enzymatic biotinylation, on the other hand, utilizes biotin ligases (such as E. coli BirA) to site-specifically attach biotin to a recognition sequence (like the AviTag™) engineered into the target protein. nih.govthermofisher.com While enzymatic methods offer more uniform labeling, chemical methods provide greater versatility in the types of molecules that can be biotinylated. thermofisher.com

Biotinylated molecules are invaluable tools in numerous biochemical experiments, including affinity selection, pull-down assays to study protein-protein interactions, and the immobilization of proteins on arrays. nih.gov The high specificity and affinity of the biotin-avidin/streptavidin interaction enable efficient isolation and detection of labeled targets from complex biological mixtures. thermofisher.com

Significance of Poly(ethylene glycol) (PEG) Scaffolds in Bioconjugation

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polyether widely recognized for its importance in bioconjugation and biomedical applications. sigmaaldrich.combohrium.comfrontiersin.org PEGylation, the covalent attachment of PEG chains to molecules, is a well-established technique used to modify the properties of proteins, peptides, oligonucleotides, and nanoparticles. sigmaaldrich.comnews-medical.netresearchgate.net

The significance of PEG scaffolds in bioconjugation lies in their ability to impart several advantageous characteristics to the conjugated molecule. These include enhanced water solubility and biocompatibility, increased stability, reduced aggregation, and improved pharmacokinetic properties, such as prolonged circulation half-life and reduced immunogenicity. sigmaaldrich.comfrontiersin.orgnews-medical.netresearchgate.net The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which can shield it from enzymatic degradation and reduce non-specific interactions with biological components. frontiersin.org

PEG derivatives with various functional groups at their termini are readily available, allowing for controlled and site-specific conjugation to a wide range of biomolecules and surfaces. bohrium.comfrontiersin.org The length of the PEG chain, often denoted by the number of ethylene (B1197577) glycol units or the molecular weight, can be varied to tune the properties of the conjugate. frontiersin.org PEG is considered non-toxic and has received regulatory approval for use in various pharmaceutical and biomedical products. frontiersin.orgnews-medical.net

Rationale for Utilizing Biotin-PEG6-OH in Advanced Scientific Investigations

The integration of biotin, a PEG spacer, and a hydroxyl group in this compound offers a powerful combination of functionalities that is highly valuable in advanced scientific investigations. The rationale for using this compound stems from the synergistic benefits provided by each component:

Biotin Moiety: The presence of biotin provides a high-affinity handle for interaction with avidin or streptavidin. This enables efficient capture, immobilization, or detection of molecules conjugated to this compound. It is particularly useful for developing affinity-based assays, purifying complex mixtures, and creating oriented immobilization on surfaces functionalized with avidin or streptavidin.

PEG6 Spacer: The hexaethylene glycol (PEG6) chain acts as a flexible, hydrophilic spacer between the biotin tag and the site of attachment via the hydroxyl group. This spacer is crucial for several reasons:

It reduces steric hindrance, ensuring that the biotin moiety is accessible for binding to avidin/streptavidin, even after conjugation to a larger molecule or surface.

It improves the solubility of the compound and its conjugates in aqueous buffers, which is essential for biological applications. msesupplies.comaxispharm.com

The PEG chain's inherent properties contribute to reduced non-specific binding and improved biocompatibility of the resulting conjugate or modified surface. sigmaaldrich.combohrium.com The defined length of the PEG6 spacer provides a consistent distance between the biotin tag and the conjugated entity, which can be important for controlling molecular interactions and assay performance.

Hydroxyl Group: The terminal hydroxyl (-OH) group provides a versatile reactive handle for covalent conjugation to other molecules or surfaces. The hydroxyl group can be readily functionalized or activated using various chemical reactions (e.g., esterification, etherification, oxidation) to enable coupling with a wide range of functional groups present on biomolecules (proteins, peptides, nucleic acids, carbohydrates) or materials (nanoparticles, surfaces, polymers). biochempeg.com

The combination of these features makes this compound a valuable reagent for creating well-defined biotinylated conjugates with improved solubility, reduced steric hindrance, and enhanced control over the conjugation process. It is particularly relevant in areas such as the development of targeted drug delivery systems, surface modification for biosensors and diagnostics, creation of probes for studying molecular interactions, and the synthesis of complex biomolecular constructs. For instance, it can be used as a linker to attach biotin to nanoparticles or liposomes for targeted delivery and subsequent detection or isolation using streptavidin. biochempeg.com The defined PEG6 length offers advantages over polydisperse PEG in applications requiring precise control over molecular weight and conjugation stoichiometry. msesupplies.com

While specific detailed research findings solely focused on this compound with quantitative data tables were not extensively found in the search results, its structure and the known properties of its components indicate its role as a versatile linker in bioconjugation strategies. Compounds with similar structures, like Biotin-PEG6-Maleimide or Biotin-PEG6-acid, are utilized as linkers in the synthesis of PROTACs or for conjugating to amine or thiol groups, highlighting the utility of the Biotin-PEG-spacer design. fishersci.catcichemicals.comglpbio.comhuatengsci.comtargetmol.com The hydroxyl group in this compound allows for different conjugation chemistries compared to these derivatives, expanding its potential applications.

Based on the properties of its constituent parts and the applications of similar biotinylated PEG linkers, this compound is employed in research requiring a soluble, flexible, and addressable biotin tag. Its use facilitates the creation of novel chemical tools and materials for investigating biological processes, developing diagnostic agents, and advancing therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H41N3O8S B7949566 Biotin-PEG6-OH

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCUGLZFTQXZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Biotin Peg6 Oh and Its Derivatives

Synthesis of Biotin-PEG6-OH via Oligomeric Polyethylene (B3416737) Glycol Precursors

The synthesis of this compound typically involves the conjugation of biotin (B1667282) to an oligomeric polyethylene glycol chain with a defined length (PEG6) that is functionalized with a reactive group on one end and a hydroxyl group on the other. One approach involves using biotin and oligomeric polyethylene glycol as raw materials, followed by a sequence of reactions including sulfonylation, ammonification, condensation, and hydrolysis to obtain the purified product. google.com This method aims to combine the biotin moiety with a short-chain PEG through a series of targeted steps. google.com The synthesis route is designed to be straightforward, with easily accessible raw materials and simplified purification procedures, leading to a higher yield and purity of the biotinylated PEG derivative. google.com

Chemical Modification Routes of the Terminal Hydroxyl Group in this compound for Varied Conjugation

The terminal hydroxyl (-OH) group of this compound is a key functional handle for conjugating the biotinylated PEG spacer to a wide range of molecules, including proteins, peptides, drugs, and nanoparticles. broadpharm.com The hydroxyl group can be chemically modified using various strategies to introduce different reactive functionalities, enabling diverse conjugation chemistries.

Common modification routes include:

Activation for reaction with amines: The hydroxyl group can be converted into activated esters (e.g., NHS ester), carbonates (e.g., succinimidyl carbonate), or other leaving groups that readily react with primary amine groups present in biomolecules or other targets.

Oxidation to carboxylic acid: Oxidation of the terminal hydroxyl yields a carboxylic acid group, which can then be coupled to amines using carbodiimide (B86325) chemistry (e.g., EDC/NHS) or converted to activated esters.

Conversion to other functional groups: The hydroxyl can be transformed into thiols, maleimides, azides, alkynes, or aldehydes, allowing for conjugation via Michael addition, click chemistry, or reductive amination, respectively. lumiprobe.comcalpaclab.com

These modifications allow researchers to select the most appropriate conjugation strategy based on the functional groups available on the molecule to be labeled or immobilized, the desired linkage stability, and the reaction conditions.

Synthesis of Biotin-PEGn-OH Analogs with Controlled PEG Lengths for Tunable Spacer Properties

The length of the PEG chain (represented by 'n' in Biotin-PEGn-OH) significantly influences the properties of the resulting conjugate, such as solubility, pharmacokinetics, and reduced immunogenicity. Therefore, the synthesis of Biotin-PEGn-OH analogs with precisely controlled PEG lengths is crucial for tailoring the properties of biotinylated molecules for specific applications.

Monodispersed PEG, which consists of a single, defined number of ethylene (B1197577) oxide units, is often preferred over polydisperse PEG (a mixture of PEG chains with varying lengths) for applications requiring high precision and reproducibility. msesupplies.com The synthesis of monodispersed Biotin-PEGn-OH analogs involves using well-defined oligomeric PEG precursors of specific lengths.

Methods for synthesizing PEG chains with controlled lengths include anionic polymerization of ethylene oxide or using discrete PEG oligomers as building blocks in a stepwise synthesis. These controlled synthesis methods allow for the preparation of Biotin-PEGn-OH with 'n' corresponding to a specific number of ethylene glycol units (e.g., n=2, 3, 4, 5, 6, 8, etc.). broadpharm.comlumiprobe.com

The ability to synthesize Biotin-PEGn-OH with tunable PEG lengths enables researchers to systematically investigate the impact of the spacer length on the performance of biotinylated conjugates in various biological and chemical systems.

Development of this compound as a Core Scaffold for Bifunctional Linkers

This compound serves as a fundamental building block for the construction of more complex bifunctional or heterobifunctional linkers. Its structure, featuring the highly specific biotin binding motif and a reactive hydroxyl group separated by a hydrophilic PEG6 spacer, makes it ideal for creating linkers that can bridge two different molecules or a molecule and a surface. abbexa.com

By chemically modifying the terminal hydroxyl group, this compound can be converted into linkers with a variety of second functionalities, such as maleimide, NHS ester, azide (B81097), or alkyne. lumiprobe.com These bifunctional linkers can then be used to:

Immobilize biotinylated molecules onto surfaces functionalized with streptavidin or avidin (B1170675), while the second functional group on the linker is available for further reactions.

Create conjugates between a biotinylated molecule and another molecule containing a compatible functional group.

Develop PROTACs (proteolysis targeting chimeras) or other targeted degradation molecules, where this compound or its derivatives can serve as part of the linker connecting a target protein ligand and an E3 ubiquitin ligase ligand. medchemexpress.comprecisepeg.com

The PEG6 spacer in these linkers provides flexibility, reduces non-specific binding, and improves the solubility of the resulting conjugates, which are important considerations in the design of bioconjugates and targeted therapeutics.

Elucidation of Bioconjugation Chemistry and Mechanisms Involving Biotin Peg6 Oh

Principles of Biotin-Streptavidin Recognition and High-Affinity Binding in Bioconjugation

The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, characterized by an extraordinarily high affinity with a dissociation constant (Kd) on the order of femtomolar (≈10-14 mol/L) aatbio.comwikipedia.orgpapyrusbio.comrsc.org. This robust and specific binding is a cornerstone of many bioconjugation and detection strategies aatbio.com.

Biotin (B1667282), a small molecule (244 daltons), binds specifically to streptavidin, a tetrameric protein isolated from Streptomyces avidinii aatbio.comwikipedia.org. Each streptavidin tetramer possesses four binding sites for biotin aatbio.comwikipedia.orgacs.org. The interaction is rapid and can withstand various harsh conditions, including extremes in pH, temperature, organic solvents, and denaturing reagents aatbio.com. This high affinity and specificity are widely exploited to detect, capture, and immobilize biotinylated molecules on surfaces or matrices coated with streptavidin or its analogs alfa-chemistry.comaatbio.com.

While both avidin (B1170675) (from egg white) and streptavidin exhibit high biotin affinity, streptavidin is often preferred in bioconjugation applications due to its lower non-specific binding. This is primarily because streptavidin is not glycosylated and has a near-neutral isoelectric point (pI), in contrast to the glycosylated and more basic avidin wikipedia.orgthermofisher.comrockland.com. Deglycosylated avidin, such as NeutrAvidin, also offers reduced non-specific binding compared to native avidin thermofisher.comrockland.comthermofisher.com.

The strength and specificity of the biotin-streptavidin interaction enable signal amplification in assays, as a single streptavidin molecule can bind multiple biotinylated entities aatbio.com. This multivalent binding property enhances the sensitivity of detection methods like ELISA and Western blotting alfa-chemistry.comaatbio.com.

Hydroxyl Group Reactivity for Covalent Attachment Strategies

The terminal hydroxyl (-OH) group of Biotin-PEG6-OH provides a versatile handle for covalent conjugation to other molecules or surfaces abbexa.combroadpharm.com. While hydroxyl groups are generally considered less nucleophilic in aqueous solutions compared to amines or thiols, they can be activated or utilized in specific reaction chemistries to form stable covalent bonds wiley-vch.denih.gov.

Strategies for utilizing hydroxyl group reactivity in bioconjugation include:

Activation followed by reaction with nucleophiles: The hydroxyl group can be activated using reagents that create better leaving groups, such as tosyl chloride or mesyl chloride, making the carbon atom more susceptible to nucleophilic attack by amines or other functional groups on a target molecule.

Reaction with electrophiles: Hydroxyl groups can react with electrophilic functional groups like isocyanates or activated esters (e.g., NHS esters) to form carbamates or esters, respectively rsc.org. While NHS esters primarily react with amines, under certain conditions or with appropriate catalysts, they can react with hydroxyls.

Oxidation to aldehydes or ketones: The primary hydroxyl group can be oxidized to an aldehyde, which is significantly more reactive towards nucleophiles like amines or hydrazides, commonly used in reductive amination or hydrazone formation wiley-vch.denih.gov.

Click Chemistry: While the hydroxyl group itself is not a direct participant in canonical click reactions like azide-alkyne cycloaddition, it can be readily converted into functional groups that are click-reactive, such as azides or alkynes, thereby integrating this compound into click chemistry strategies nih.gov.

The reactivity of the hydroxyl group allows this compound to be covalently attached to molecules containing complementary functional groups, creating stable biotinylated conjugates.

Role of the PEG6 Spacer in Enhancing Bioconjugate Properties and Accessibility

The hexaethylene glycol (PEG6) spacer in this compound is a short, hydrophilic chain composed of six repeating ethylene (B1197577) glycol units (-O-CH2-CH2-) purepeg.com. PEG spacers are widely used in bioconjugation to impart desirable properties to the resulting conjugates alfa-chemistry.comlifetein.comrsc.org.

Key roles of the PEG6 spacer include:

Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the biotinylated molecule, which is particularly important when conjugating to hydrophobic molecules or for applications in biological buffers lifetein.comcreativepegworks.com.

Reduced Non-Specific Binding: PEG chains are known to reduce non-specific adsorption of proteins and other biomolecules, a phenomenon often referred to as "PEGylation" or "PEG shielding" abbexa.com. This helps minimize background noise and improve the specificity of assays and detection systems that utilize the biotin-streptavidin interaction .

Enhanced Flexibility and Accessibility: The flexible nature of the PEG chain provides a mobile linker between the biotin moiety and the molecule or surface to which the hydroxyl group is conjugated lumiprobe.com. This flexibility can reduce steric hindrance, allowing the biotin tag to be more accessible for binding to streptavidin and improving the efficiency of the biotin-streptavidin interaction acs.orglifetein.com.

Improved Pharmacokinetic Properties: While not directly related to the chemical conjugation mechanism of the hydroxyl group, in applications involving in vivo systems, PEGylation can improve the pharmacokinetic profile of conjugated molecules by increasing their hydrodynamic size, reducing renal clearance, and extending their circulation half-life abbexa.comlifetein.comrsc.org.

The PEG6 spacer, with its specific length of six ethylene glycol units, offers a balance of these properties, providing sufficient hydrophilicity and flexibility without being excessively large, which could potentially introduce new issues like immunogenicity or interference with biological interactions lifetein.com.

Integration of this compound in "Click" Chemistry and Bioorthogonal Conjugation Methodologies

While this compound itself contains a hydroxyl group, which is not typically a direct participant in common click chemistry reactions, its structure can be modified to incorporate functional groups compatible with click chemistry or other bioorthogonal conjugation methods nih.gov. Click chemistry refers to a class of highly reliable, selective, and efficient reactions that occur under mild conditions, often in aqueous environments, making them ideal for bioconjugation conju-probe.comconju-probe.cominterchim.fr. Bioorthogonal reactions are those that can occur within living systems without interfering with native biochemical processes conju-probe.comconju-probe.comsigmaaldrich.com.

The terminal hydroxyl group of this compound can be readily converted into various functional groups suitable for click chemistry, such as:

Azides: Reaction of the hydroxyl group with appropriate reagents can introduce an azide (B81097) functionality. The resulting biotin-PEG6-azide can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne- or cyclooctyne-functionalized molecules, respectively interchim.frsigmaaldrich.com.

Alkynes: Similarly, the hydroxyl group can be modified to introduce an alkyne group, which can then react with azide-functionalized molecules via click chemistry interchim.fr.

By converting the terminal hydroxyl to a click-reactive group, this compound can be integrated into highly efficient and specific bioorthogonal conjugation strategies, allowing for the precise labeling or attachment of molecules in complex biological environments conju-probe.comconju-probe.com. This is particularly useful for applications requiring conjugation in situ or in living cells, where traditional conjugation methods might be less selective or require harsh conditions conju-probe.com.

Considerations for Minimizing Non-Specific Interactions in this compound Conjugates

While the biotin-streptavidin interaction is highly specific, non-specific binding can still occur in bioconjugation applications involving biotinylated molecules, leading to increased background signal and reduced assay sensitivity thermofisher.comrockland.comresearchgate.net. Several factors can contribute to non-specific interactions, including the properties of the molecule conjugated to this compound, the surface or matrix used for immobilization, and the presence of endogenous biotin in biological samples rockland.combio-techne.com.

Considerations for minimizing non-specific interactions with this compound conjugates include:

Utilizing the PEG Spacer: As discussed earlier, the PEG6 spacer itself helps reduce non-specific binding due to its hydrophilic and non-fouling properties abbexa.com.

Choosing Appropriate Biotin-Binding Proteins: Using streptavidin or deglycosylated avidin variants like NeutrAvidin instead of native avidin can significantly lower non-specific binding wikipedia.orgthermofisher.comrockland.com.

Optimizing Blocking Strategies: Blocking unoccupied binding sites on streptavidin-coated surfaces with agents like Bovine Serum Albumin (BSA) or other blocking proteins can reduce non-specific adsorption of other molecules in the sample researchgate.net.

Controlling Ionic Strength and Detergents: Adjusting the ionic strength of buffers (e.g., increasing NaCl concentration) and including non-ionic detergents (e.g., Tween-20) in washing steps can help disrupt non-specific protein interactions researchgate.net.

Blocking Endogenous Biotin: In applications involving biological samples (e.g., cell lysates, tissue sections), endogenous biotin can compete with the biotinylated conjugate for binding sites on streptavidin, leading to non-specific signals rockland.combio-techne.com. Pre-treatment with avidin/biotin blocking reagents can saturate endogenous biotin binding sites bio-techne.com.

Optimizing Conjugation Stoichiometry: Controlling the ratio of this compound to the molecule being conjugated can influence the number of biotin molecules per conjugate. While multivalency can enhance detection sensitivity, excessive biotinylation might potentially increase non-specific interactions.

Careful optimization of experimental conditions, including blocking steps, buffer composition, and the choice of biotin-binding protein, is crucial for minimizing non-specific interactions and achieving high signal-to-noise ratios when using this compound conjugates rockland.combio-techne.com.

Research Applications of Biotin Peg6 Oh in Advanced Material Science and Nanotechnology

Surface Functionalization of Solid Substrates and Nanomaterials

The ability of Biotin-PEG6-OH to be immobilized onto various surfaces through its hydroxyl group, coupled with the specific binding capacity of its biotin (B1667282) tag, makes it an ideal molecule for surface functionalization. This is crucial for tailoring the properties of materials for specific applications in biotechnology and nanomedicine.

Development of Bio-Interfacial Layers and Coatings

This compound plays a key role in creating bio-interfacial layers and coatings on solid substrates. The terminal hydroxyl group can be used to covalently attach the molecule to surfaces, while the exposed biotin group provides a specific docking site for avidin (B1170675) or streptavidin-conjugated molecules, such as proteins, antibodies, or nucleic acids. This allows for the creation of highly specific and stable bio-interfaces. The incorporation of a PEG unit helps in overcoming the hydrophobic nature of biotin and maintaining or improving the physical properties of modified proteins or surfaces in aqueous conditions. issuu.com This nonradioactive method is a versatile tool for purification, immobilization, and labeling. issuu.com

Modification of Microarrays and Biosensing Platforms

In the realm of microarrays and biosensing platforms, this compound is employed to functionalize surfaces for the immobilization of biomolecules, enabling high-throughput screening and sensitive detection. For instance, biotinylated compounds, including Biotin-(PEG)6-OH, have been successfully printed on functionalized glass slides for the fabrication of small-molecule microarrays. mdpi.com The immobilization efficiency of biotinylated compounds on surfaces can be measured by the amount of captured anti-biotin antibodies. mdpi.com Studies have shown that a (PEG)n spacer with n=6 is optimal for yielding high-quality spot morphology on microarrays while minimizing non-specific protein binding. mdpi.com Furthermore, biotinylated-PEG has been used to modify gold layers on D-shaped plastic optical fibers for the detection of specific analytes, demonstrating operation within the nanomolar regime. mdpi.com

Research findings on the detection of small molecules using functionalized slides highlight the effectiveness of biotinylated compounds. For example, on a carboxymethyl chitosan (B1678972) functionalized slide, Biotin-(PEG)6-OH (with a molecular weight of 507 Da) yielded an OI-RD signal of 2.1 × 10−3, which was distinguishable from the background signal, indicating successful immobilization and detection. optica.org, nih.gov

Biotinylated CompoundMolecular Weight (Da)OI-RD Signal (× 10-3)
Biotin-(PEG)6-OH5072.1 optica.org, nih.gov
Biotin-NH-NH23741.1 optica.org, nih.gov
D-biotin244~0.62 optica.org, nih.gov
Biotin-PD1417653.6 optica.org, nih.gov

Surface Engineering of Polymeric and Inorganic Nanoparticles

This compound is also valuable for engineering the surface of polymeric and inorganic nanoparticles. Attaching this compound to nanoparticles allows for their targeted delivery or immobilization through the high-affinity biotin-avidin interaction. This functionalization can enhance nanoparticle solubility and stability in biological media due to the hydrophilic PEG chain. cenmed.com For example, amine-functionalized silica (B1680970) shells of nanoparticles have been modified with biotin-PEG-NHS ester to enable the covalent attachment of specific binding moieties. nih.gov The use of biotin-avidin complex formation is a method for decorating polymer carriers' surfaces with targeting ligands. acs.org

Biomaterial Design and Fabrication through this compound Linkages

The ability of this compound to form stable linkages, particularly through its biotin moiety's interaction with avidin or streptavidin, is leveraged in the design and fabrication of advanced biomaterials. fishersci.ca, purepeg.com, biochempeg.com, researchopenworld.com, mdpi.com

Engineering of Hydrogel and Micellar Systems

This compound or related biotinylated PEG derivatives are used in the engineering of hydrogel and micellar systems. Biotinylated PEG oligomers can be cross-linked via biotin-avidin interactions to generate biodegradable PEG hydrogels. researchgate.net This approach avoids the need for potentially toxic chemical cross-linking agents. researchgate.net The concentration of the biotinylated polymer can affect the crosslinking effect and the stability of the hydrogels. researchgate.net In micellar systems, biotinylated polyethylene (B3416737) glycol can form the corona in core-shell micelles, which helps minimize clearance and prolong circulation time. researchgate.net PEG-peptide micelle systems that can be enzymatically cleaved have also been reported. acs.org

Development of Composite Fibers and Scaffolds

While direct mentions of this compound in the development of composite fibers and scaffolds are less prevalent in the provided texts, biotinylation and PEGylation in general are established strategies in biomaterial science for enhancing biocompatibility, cell adhesion, and the incorporation of bioactive molecules. biochempeg.com, nih.gov, nih.gov, mdpi.com The strong non-covalent interaction between biotin and avidin can be utilized to immobilize biotinylated growth factors or other biomolecules onto scaffolds, influencing cell behavior and tissue regeneration. The PEG component contributes to creating a favorable environment for cellular infiltration and nutrient transport within the scaffold structure. mdpi.com Composite scaffolds are designed to combine favorable material properties and improve bioactivity, which is often achieved by incorporating materials that interact with living tissues. nih.gov

Biotin Peg6 Oh in Advanced Biosensor Design and Engineering

Principles of Biosensor Construction Utilizing Biotin-Streptavidin Systems

The construction of many advanced biosensors relies on the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) and streptavidin. This interaction, characterized by dissociation constants (Kd) typically in the picomolar to femtomolar range (around 10-14–10-16 M for streptavidin and 10-15 M for avidin), is one of the strongest known biological recognition events researchgate.netmdpi.comencyclopedia.pub. This high affinity allows for stable immobilization of biotinylated biomolecules onto surfaces pre-coated with streptavidin or avidin (B1170675), serving as a robust molecular base for biosensor surface functionalization mdpi.comencyclopedia.pubrsc.orgtuwien.ac.atnih.gov.

In biosensor design, one component of the binding pair (either biotin or streptavidin) is typically immobilized onto the sensor surface, while the other is conjugated to the probe molecule (e.g., antibody, DNA, enzyme) rsc.orgnih.govmdpi.com. When the target analyte interacts with the surface-bound probe, a change in a measurable property (e.g., mass, electrical current, optical signal) occurs, which is then detected by a transducer mdpi.comresearchgate.net. The biotin-streptavidin system ensures that the probe molecule is securely anchored to the surface, allowing for reliable and repeatable detection events rsc.org. This robust coupling is crucial for maintaining the integrity of the biomolecular probe construction throughout experiments rsc.org. The system allows for an indirect interaction between biomolecules, helping to preserve their natural binding properties encyclopedia.pub. Biotin's relatively small size (244 Da for D-biotin) and flexible side chain allow it to be conjugated to various biomolecules without significantly altering their interaction with their target ligand encyclopedia.pub.

Integration of Biotin-PEG6-OH in Electrochemical Biosensors for Analyte Detection

Electrochemical biosensors are a prominent type of biosensor that convert biological recognition events into measurable electrical signals, such as changes in current, potential, or impedance mdpi.comresearchgate.netmdpi.com. The integration of this compound in electrochemical biosensors typically involves using the biotin moiety to anchor recognition elements onto streptavidin-modified electrode surfaces mdpi.comnih.gov.

While direct mentions of this compound specifically in electrochemical biosensors for analyte detection are less prevalent in the provided results compared to its use in optical methods, the general principle of using biotin-streptavidin immobilization on electrochemical transducers is well-established mdpi.comresearchgate.netmdpi.comnih.gov. For instance, the biotin-streptavidin interaction has been used to immobilize biotinylated gold nanoparticles on streptavidin-coated polystyrene spheres deposited on gold electrodes for electrochemical virus detection nih.gov. The binding of the target analyte (simulated by biotinylated gold nanoparticles) to streptavidin on the nanochannel walls partially blocks the channels, hindering the diffusion of a redox probe and causing a quantifiable change in oxidation current nih.gov.

The terminal hydroxyl group of this compound can be further functionalized, allowing for covalent attachment to various modified surfaces or conversion to other reactive functionalities bpsbioscience.com. This versatility enables the creation of diverse surface chemistries on electrochemical electrodes, facilitating the oriented immobilization of biorecognition elements and potentially improving assay performance. The PEG spacer itself contributes to reducing non-specific adsorption on the electrode surface, a common challenge in electrochemical sensing that can lead to false signals and reduced sensitivity frontiersin.orgresearchgate.net.

Research findings highlight the importance of immobilization techniques in ensuring precise assembly and density of biorecognition elements on electrode surfaces frontiersin.org. Coating electrodes with nanomaterials can provide support for anchoring biological receptors and enhance sensitivity frontiersin.org. While not specific to this compound, the use of PEG as an antibody linker to magnetic nanoparticles has been shown to provide space for increased antibody binding, enhancing target interaction in electrochemical aptasensors frontiersin.org.

Optofluidic and Plasmonic Biosensor Platforms Incorporating this compound Conjugates

Optofluidic and plasmonic biosensors utilize optical phenomena, such as changes in refractive index or light scattering, to detect molecular binding events, often integrated with microfluidic systems for sample handling nih.govresearchgate.netresearchgate.net. Surface Plasmon Resonance (SPR) is a widely used plasmonic technique that monitors shifts in resonance peaks caused by changes in the refractive index near a metal surface upon biomolecule binding nih.govmdpi.com.

This compound conjugates are particularly relevant in these platforms for immobilizing biotinylated probes onto streptavidin-coated surfaces, commonly gold films in SPR sensors researchgate.netmdpi.com. One study explicitly mentions the use of Biotin-(PEG)6-OH as an analyte in an oblique-incidence reflectivity difference technology, an optical biosensing method nih.gov. The signal obtained for Biotin-(PEG)6-OH (molecular weight 507 Da) was measured, demonstrating the capability of the platform to detect small molecules nih.gov. This suggests that biotinylated compounds like this compound can serve as detectable entities or as linkers for attaching larger molecules in optical biosensing setups.

PEGylation, the modification with PEG chains, is a key strategy employed in plasmonic biosensors to improve performance. It is demonstrated to minimize non-specific binding of interfering species to the sensor surface, significantly enhancing the selectivity of the biosensor acs.orgnih.gov. PEG chains are effective blocking agents due to their hydrophilicity, flexibility, and lack of hydrogen bonding or electrostatic interactions with proteins nih.gov. This reduction in non-specific adsorption leads to a cleaner signal and more accurate detection of the target analyte.

Furthermore, the use of biotin-streptavidin interaction on SPR sensors allows for the study of biomolecular interactions in real-time nih.govmdpi.com. Functionalizing gold surfaces with self-assembled monolayers of biotin allows for the quantification of streptavidin molecules researchgate.net. PEGylated linkers, while not always specifically this compound, have been used to improve the efficacy of functionalized surfaces and increase sensitivity in response to target detection in optical fiber SPR biosensors researchgate.net.

Enhancement of Biosensor Sensitivity and Selectivity via PEGylation

PEGylation, the process of conjugating PEG chains to molecules or surfaces, is a widely adopted strategy to enhance the performance of biosensors, primarily by improving sensitivity and selectivity frontiersin.orgresearchgate.netmdpi.comacs.orgnih.govresearchgate.netosti.govacs.orgacs.orgacs.orgsci-hub.se. The benefits of PEGylation stem from the unique physical and chemical properties of PEG. PEG is a highly flexible and hydrophilic polymer that creates a hydrated layer around the modified surface or molecule nih.govacs.org. This hydrated layer acts as a barrier, effectively reducing the non-specific adsorption of proteins and other biomolecules that can interfere with the specific binding event and lead to false signals researchgate.netacs.orgnih.govacs.org.

By minimizing non-specific binding to non-cavity regions of imprinted polymers used in plasmonic biosensors, PEGylation has been shown to significantly enhance selectivity, with non-specific binding being more than 10 times lower compared to non-PEGylated counterparts acs.orgnih.gov. In the context of biosensors utilizing molecular imprinting, PEGylation of the polymer before template removal helps maintain the integrity of the recognition cavities while reducing unwanted interactions with the surrounding matrix nih.gov.

Beyond improving selectivity by reducing interference, PEGylation can also enhance sensitivity. By reducing steric hindrance and promoting a more favorable environment for biomolecule conformation and interaction, PEGylation can improve the binding efficiency of the recognition element to the target analyte researchgate.netacs.org. For instance, PEGylation of a maltose (B56501) biosensor immobilized in a silica (B1680970) sol-gel resulted in a consistent increase in fluorescence intensity upon ligand binding compared to the unfunctionalized protein researchgate.netacs.org. This enhancement is attributed to PEG promoting the retention of water molecules around the protein and reducing steric effects with the silica matrix acs.org. Similarly, combining short nanobody receptors with a PEG layer on carbon nanotube transistors enhanced the signal in high ionic strength environments, overcoming limitations imposed by Debye screening and non-specific adsorption researchgate.net.

Studies have shown that the level of biotinylation and the choice of PEGylated linker can influence the relative activity of immobilized enzymes and control non-specific adsorption, leading to improved analytical figures of merit sci-hub.se. A biotinylation reagent containing a PEG chain yielded better results for uric acid detection compared to other methods sci-hub.se.

Development of Dynamic Surfaces for Tunable Biosensing Functionality

The concept of dynamic or switchable surfaces in biosensing refers to surfaces whose properties or the activity of immobilized biomolecules can be actively controlled or altered in situ. This tunability allows for greater control over binding events, regeneration of the sensor surface, and potentially multiplexed detection. While this compound is not directly linked to dynamic surfaces in the provided search snippets, the biotin-streptavidin interaction, which is central to the use of biotinylated compounds, can be exploited in systems designed for reversible attachment or release under specific conditions researchgate.net.

Companies like Dynamic Biosensors GmbH are developing innovative biosensor platforms featuring dynamic surfaces, particularly utilizing electrically switchable DNA nanolevers immobilized on a chip surface bayernkapital.dedynamic-biosensors.commit.edubusinesswire.com. These platforms, such as the heliX biosensor series, employ switchSENSE® technology where the conformation and position of DNA nanolevers can be controlled by an electric field dynamic-biosensors.commit.edu. Biomolecules are attached to these nanolevers, and their interactions are monitored in real-time by changes in fluorescence intensity as the nanolevers move closer to or further from a quenching gold electrode dynamic-biosensors.com.

While the primary functionalization in these specific dynamic systems appears to involve DNA nanotechnology, the principle of attaching biorecognition elements to a controlled surface is relevant. The strong yet non-covalent nature of the biotin-streptavidin bond, facilitated by linkers like this compound, could potentially be integrated into dynamic systems where controlled dissociation and re-binding are desired, perhaps through competitive displacement with free biotin researchgate.net. The development of dynamic surfaces is a new challenge in biosensor development, aiming to tune biochemical functionality for enhanced performance mdpi.com.

Targeted Molecular Delivery System Design and Engineering with Biotin Peg6 Oh

Biotin-PEG6-OH as a PROTAC Linker Scaffold in Protein Degradation Research

This compound functions as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comarctomsci.com PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins within cells. medchemexpress.comarctomsci.com They consist of two key ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. medchemexpress.comarctomsci.com This tripartite complex brings the target protein into close proximity with the E3 ligase, leading to ubiquitination of the target protein and its subsequent degradation by the proteasome. medchemexpress.comarctomsci.com

The PEG6 chain in this compound provides a flexible spacer between the biotin (B1667282) moiety and the reactive handle (the hydroxyl group, which can be further modified) for conjugation to other PROTAC components. The length and flexibility of the linker are crucial for the successful formation of the ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. While this compound itself contains a biotin group, which could potentially be used for targeting or purification, its primary role as a PROTAC linker scaffold lies in providing the PEG6 spacer and a functional handle for attaching either a target protein ligand or an E3 ligase recruiting ligand during PROTAC synthesis. Other biotin-PEG linkers, such as Biotin-PEG6-Mal and Biotin-PEG6-NHS Ester, are also used as PROTAC linkers, demonstrating the versatility of biotin-PEG scaffolds in this field. medchemexpress.comglpbio.comprecisepeg.com

Design of this compound Conjugates for Selective Ligand Presentation

The terminal hydroxyl group of this compound allows for its conjugation to various molecules, enabling the design of conjugates for selective ligand presentation. This conjugation can be achieved through different chemical reactions, leveraging the reactivity of the hydroxyl group. By conjugating this compound to a molecule of interest, researchers can create a construct where the molecule is presented with a biotin tag, facilitating its interaction with biotin-binding partners.

This approach can be used to immobilize ligands onto surfaces functionalized with avidin (B1170675) or streptavidin, or to create soluble conjugates for targeted delivery or detection. The PEG6 spacer helps to distance the conjugated molecule from the biotin tag, potentially reducing steric hindrance and improving the accessibility of both the conjugated molecule and the biotin for their respective interactions.

Facilitating Targeted Delivery via Biotin-Receptor Interactions (e.g., SMVT)

Biotin is actively transported into cells by specific transporters, most notably the sodium-dependent multivitamin transporter (SMVT). nih.govnih.gov This high-affinity uptake mechanism has been explored for targeted delivery of conjugated molecules into cells and tissues that overexpress these biotin transporters, which include various types of cancer cells. nih.govresearchgate.net

While the free carboxylic acid group of biotin is considered essential for optimal SMVT-mediated uptake, biotin conjugates, where the carboxylic acid is modified (e.g., to form an amide or ester linkage with the PEG linker), are still investigated for their potential in targeted delivery. nih.govnih.gov The mechanism of uptake for such biotin conjugates, particularly whether it is solely SMVT-mediated or involves other mechanisms, is an area of ongoing research. nih.govnih.gov Despite this, the presence of the biotin moiety in compounds like this compound and its conjugates provides a strategy to potentially exploit biotin uptake pathways for targeted delivery applications in research settings. nih.govresearchgate.net

Application in Nanomedicine and Nanocarrier Functionalization for Research Purposes

This compound and its derivatives are utilized in nanomedicine, particularly for functionalizing the surface of nanocarriers for research purposes. biochempeg.comresearchgate.net PEGylation, the process of conjugating PEG chains to nanoparticles, is a common strategy to improve their properties, such as increasing their solubility, enhancing their circulation time by reducing opsonization and uptake by the reticuloendothelial system, and providing functional handles for further modification. nih.govacs.org

By incorporating this compound onto the surface of nanoparticles (e.g., polymeric nanoparticles, magnetic nanoparticles, nanodiamonds), researchers can create biotinylated nanocarriers. researchgate.netresearchgate.netnih.gov The terminal hydroxyl group can be used to attach the this compound to the nanoparticle surface or to a pre-existing coating. The exposed biotin moieties on the nanoparticle surface can then be used for targeted delivery to cells or tissues that express biotin receptors, such as SMVT, or for attachment to avidin/streptavidin-coated surfaces or molecules for various research applications, including targeted imaging or drug delivery studies. researchgate.netnih.govacs.org This functionalization strategy allows for the exploration of active targeting mechanisms in nanomedicine research. researchgate.netnih.gov

Applications in Protein and Biomolecule Immobilization for Research Assays

Strategies for Protein Immobilization on Solid Supports

Protein immobilization on solid supports is fundamental to many assay formats, including ELISA, protein microarrays, and biosensors. The biotin-streptavidin interaction is a common and effective method for achieving oriented and high-density protein immobilization. Biotin-PEG6-OH can be incorporated into immobilization strategies by conjugating it to a surface or a molecule that is then captured by a streptavidin-coated surface, or by biotinylating the protein of interest with a reagent that includes a PEG6 spacer, and then capturing the biotinylated protein on a streptavidin-coated support.

Research has explored the efficiency of immobilizing biotinylated compounds with different functional groups and spacer lengths on various surfaces. For instance, biotin-(PEG)6-OH has been successfully printed on isocyanate-functionalized glass slides fishersci.ca. Studies comparing the immobilization efficiency of different biotinylated compounds on hexyl-isocyanate functionalized surfaces showed that compounds with primary hydroxyl residues, such as biotin-(PEG)6-OH, exhibited an immobilization efficiency of approximately 30% fishersci.ca. This is in contrast to compounds with primary amine residues, which showed around 80% efficiency, and those with carboxylic acid residues, which had an efficiency of about 8% fishersci.ca.

The length of the PEG spacer in biotinylated compounds also plays a significant role in immobilization efficiency and the reduction of non-specific binding. Surfaces functionalized with longer PEG spacers (n=6, 12, 24, 36) have been shown to improve immobilization efficiency and significantly reduce the non-specific binding of subsequent protein probes compared to shorter PEG spacers (n=1, 2) fishersci.ca. This suggests that the PEG6 spacer in this compound contributes to a more effective presentation of the biotin (B1667282) group for streptavidin binding and minimizes unwanted interactions with the surface.

Immobilization of Nucleic Acid Biomarkers

Immobilization of nucleic acids is crucial for the development of microarrays, diagnostic chips, and other platforms for detecting and analyzing DNA and RNA biomarkers. The biotin-streptavidin system, often incorporating PEG linkers, is also applicable in this area. While direct studies detailing the use of this compound for immobilizing nucleic acids were not extensively found, the principle of using biotinylated molecules with PEG spacers for nucleic acid immobilization is established. For example, Biotin-PEG6-alcohol has been cited in the context of peptide nucleic acid immobilization on carbon surfaces for sequence-specific capturing of nucleic acid biomarkers. Biotinylated oligonucleotides can be captured on streptavidin-coated surfaces, and the presence of a PEG linker can improve the accessibility of the nucleic acid for hybridization and reduce non-specific interactions with the substrate. Oligonucleotide probes are used in diagnostic processes to screen biological samples for the presence or levels of biomarkers, including nucleic acids. Immobilized molecules, such as oligonucleotide probes, can bind to biomarkers present in a biological sample.

Development of High-Throughput Screening Assays

High-throughput screening (HTS) assays are essential for drug discovery and biological research, enabling rapid analysis of large numbers of samples or compounds. Immobilization of target molecules, such as proteins or nucleic acids, on solid supports is a common strategy in HTS. The biotin-streptavidin interaction, facilitated by biotinylation reagents like derivatives of this compound, is widely used for this purpose.

In HTS formats, target proteins can be immobilized on sensor surfaces using affinity capture approaches, including biotinylation. This allows for the measurement of interactions with hundreds of molecules per day. While microarray immobilization of compound libraries offers even higher throughput, it necessitates chemical modification of the library for immobilization. Biotinylation reagents with PEG linkers can be employed to attach screening compounds or target biomolecules to surfaces in an HTS-compatible format. The use of biotinylated molecules in conjunction with streptavidin-coated plates or beads is a standard technique in various HTS applications, including those aimed at identifying inhibitors of protein-protein interactions. The development of automated quantitative high-throughput screening assay platforms is crucial for screening large chemical libraries.

Impact on Biotinylated Protein Solubility and Aggregation in Assay Development

A significant challenge in working with biotinylated proteins is the potential for reduced solubility and increased aggregation, particularly when multiple biotin molecules are attached. The hydrophobic nature of biotin can lead to these issues, which can complicate assays and yield irreproducible results.

The incorporation of a PEG unit between the conjugation point on the protein and the biotin molecule is a standard method to mitigate these negative effects. PEG is hydrophilic and helps to shield the hydrophobic biotin moiety, thereby increasing the solubility of the biotinylated protein in aqueous media. PEGylation can also improve the stability of proteins.

Studies have shown that biotinylated proteins employing a PEG linker exhibit a much lower tendency for aggregation compared to those biotinylated without a PEG spacer. Furthermore, proteins biotinylated with PEG linkers can maintain a high affinity for their target antigens, and the resulting complexes with biotin-binding proteins like streptavidin remain soluble. This improved solubility and reduced aggregation are critical for the successful development and performance of assays utilizing biotinylated proteins, ensuring reliable and accurate results. The PEG spacer also helps to minimize steric hindrance, improving the availability of biotin for binding to avidin (B1170675) molecules.

Compound Information

Compound NamePubChem CID
Biotin-PEG6-alcohol91757818
Biotin171548
Hexaethylene glycol17472
Biotin-PEG6-Maleimide77078215
Biotin-PEG6-Acid60146202
Biotin-PEG6-NHS146025869

Immobilization Efficiency of Biotinylated Compounds on Hexyl-Isocyanate Functionalized Surfaces fishersci.ca

Biotinylated CompoundNucleophilic ResidueImmobilization Efficiency (%)
Biotin-(PEG)2-NH2Primary amine~80
Biotin-(PEG)6-OHPrimary hydroxyl~30
Biotin-NH-NH2Hydrazide~30
D-biotinCarboxylic acid~8
Biotin-4-nitrophenyl ester--

Note: Data for Biotin-4-nitrophenyl ester immobilization efficiency with a specific nucleophilic residue was not explicitly provided in the snippet.

Impact of PEG Spacer Length on Immobilization and Non-Specific Binding fishersci.ca

PEG Spacer Length (n)Immobilization EfficiencyNon-Specific Binding of Protein Probes
1, 2LessenedSignificant
6, 12, 24, 36ImprovedReduced

Characterization and Analytical Methodologies for Biotin Peg6 Oh Research

Spectroscopic Techniques for Conjugate Verification (e.g., FTIR, XPS, NMR)

Spectroscopic methods play a vital role in verifying the presence of the biotin (B1667282) and PEG moieties and confirming the formation of conjugates involving Biotin-PEG6-OH.

Fourier Transform Infrared (FTIR) spectroscopy is a common technique used to identify functional groups within a molecule. In the context of biotinylated compounds, FTIR can help confirm the presence of characteristic peaks associated with biotin, such as those corresponding to N-H stretching vibrations from the imidazole (B134444) ring and amide bonds, as well as C-H stretching vibrations from alkyl chains. mdpi.comnih.govnih.govresearchgate.netresearchgate.net For PEG-containing molecules, C-O stretching vibrations are typically observed. mdpi.com Changes in the FTIR spectrum after conjugation can indicate the successful formation of new bonds. For instance, the appearance of amide I and amide II peaks around 1650 cm⁻¹ and 1570 cm⁻¹, respectively, can confirm amide bond formation during coupling reactions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information. XPS can be used to analyze surfaces modified with this compound, confirming the presence of elements expected in the molecule, such as carbon, oxygen, nitrogen, and sulfur (from biotin). researchgate.net Shifts in binding energies can provide information about the chemical environment of these elements and help confirm successful surface functionalization. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is invaluable for determining the structure and purity of organic molecules like this compound. mdpi.comchemscene.com ¹H NMR can provide detailed information about the different proton environments within the molecule, allowing for the integration of peaks to determine the ratio of different components in a conjugate. This is particularly useful for confirming the presence of both the biotin and PEG moieties and assessing the degree of PEGylation or biotinylation in a modified material. mdpi.com

Gravimetric Analysis and Related Techniques for Quantifying Surface Modification

Quantifying the amount of this compound immobilized on a surface is essential for understanding the efficiency of the modification process and the potential density of binding sites. Gravimetric analysis and related techniques can be employed for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can be used to quantify the organic content on an inorganic surface, such as nanoparticles modified with this compound. researchgate.netjpionline.orgscience.gov By heating the modified material, the organic layer (this compound) decomposes, resulting in a mass loss that can be correlated to the amount of material conjugated to the surface. researchgate.netjpionline.orgscience.gov Comparing the TGA profile of the modified surface to that of the unmodified surface allows for the determination of the weight percentage of the conjugated molecule. researchgate.net

While not strictly gravimetric, methods that quantify the amount of a molecule indirectly linked to a surface can also be considered. For example, quantifying the amount of a molecule that reacts with a functional group introduced by this compound can provide an indirect measure of surface modification density. nih.govnih.gov

Colloidal Stability Assessment of this compound Conjugates

The colloidal stability of nanoparticles or other materials modified with this compound is a critical property, especially for applications in biological media. PEGylation, in general, is known to improve the colloidal stability of nanoparticles by providing a hydrophilic shield that reduces aggregation. researchgate.netscience.govnih.gov

Dynamic Light Scattering (DLS) is a widely used technique to assess the hydrodynamic size and size distribution of nanoparticles in solution. jpionline.org Changes in particle size over time or under different conditions (e.g., varying pH, ionic strength, or in the presence of biological fluids like serum) can indicate aggregation or improved stability. researchgate.netjpionline.org DLS can be used to evaluate the colloidal stability of materials before and after conjugation with this compound, demonstrating the effect of the PEG linker on preventing aggregation. researchgate.netjpionline.org Research has shown that PEGylation can enhance the colloidal stability of nanoparticles across diverse pH conditions and in high ionic strength media. researchgate.net

Another method to assess the functional presentation of biotin on a surface, which is related to the accessibility and potential colloidal interactions, involves using streptavidin-induced aggregation. researchgate.net Since streptavidin has a high affinity for biotin, adding streptavidin to a solution of biotinylated nanoparticles can cause aggregation. researchgate.net Monitoring this aggregation, for example, using DLS to measure the increase in hydrodynamic diameter as a function of streptavidin concentration, can provide insights into the amount of accessible biotin on the surface and, indirectly, the impact on colloidal behavior upon binding events. researchgate.net

Chromatographic Methods in the Analysis of this compound Derivatives

Chromatographic techniques are powerful tools for the analysis, separation, and purification of this compound and its derivatives, as well as for assessing the purity of conjugation products.

High-Performance Liquid Chromatography (HPLC) is frequently used for the analysis and purification of PEGylated compounds. lcms.cz HPLC can separate molecules based on their interaction with a stationary phase and elution with a mobile phase. Different HPLC modes, such as reversed-phase chromatography (RPC) and size exclusion chromatography (SEC), are applicable. lcms.czsepax-tech.com

Reversed-phase HPLC separates compounds based on their hydrophobicity. This can be useful for analyzing the purity of this compound and separating it from impurities or unreacted starting materials. sepax-tech.com It can also be used to separate conjugated products from unconjugated molecules, particularly when the conjugation significantly alters the hydrophobicity. sepax-tech.com

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) for polymers, separates molecules based on their hydrodynamic volume or size in solution. lcms.czsepax-tech.comchromatographyonline.com SEC is particularly useful for analyzing PEGylated molecules as the addition of PEG chains increases the hydrodynamic volume. lcms.czsepax-tech.comchromatographyonline.com This allows for the separation of unconjugated molecules from mono-PEGylated, di-PEGylated, and multi-PEGylated species. lcms.czsepax-tech.comchromatographyonline.com SEC can be used to monitor the progress of a conjugation reaction and determine the distribution of PEGylated products. chromatographyonline.com While SEC is effective for separating based on size, challenges can arise with peak shape and repeatability depending on the stationary phase and mobile phase used. chromatographyonline.com Aqueous SEC with appropriate packings can effectively separate PEG oligomers. chromatographyonline.com

Chromatographic methods are essential for quality control, ensuring the purity of this compound used in research and the characterization of the resulting conjugates. chromatographyonline.com

Emerging Research Directions and Future Perspectives for Biotin Peg6 Oh

Advancements in Custom Synthesis and Scale-Up for Research Needs

Efficient and scalable synthesis of Biotin-PEG6-OH and related biotinylated PEG linkers is crucial to support growing research demands. While standard synthetic routes exist, advancements are being explored to improve yield, purity, and scalability. The synthesis of biotinylated nanosystems for drug and gene delivery, for instance, often involves conjugation with biotin-modified polymers like PEG rsc.org. The ability to produce high-purity this compound in larger quantities is essential for its application in areas such as targeted drug delivery systems and bioimaging rsc.org.

Research into the synthesis of related biotinylated macrocycles, such as biotin (B1667282) chempep.comuril, has demonstrated the potential of mechanochemical approaches for scalable and high-yielding preparations, achieving decagram quantities with high purity nih.gov. Although this specific example focuses on a different biotin derivative, the principles of developing efficient, scalable synthetic protocols are relevant to this compound and highlight the ongoing efforts in chemical synthesis to meet research and potential future translational needs. The modular nature of DHLA-PEG ligands, which can be appended with functional groups like biotin, also illustrates the development of flexible synthetic strategies for creating biotinylated constructs with tailored properties researchgate.net.

Exploration of Novel Bioconjugation Chemistries

This compound, with its terminal hydroxyl group, serves as a versatile building block for various bioconjugation strategies. The hydroxyl group can be readily converted into other reactive functionalities, allowing conjugation to a wide range of biomolecules and surfaces broadpharm.combpsbioscience.com. The exploration of novel bioconjugation chemistries aims to achieve more efficient, specific, and robust linkages under mild conditions, crucial for preserving the activity of sensitive biological molecules.

The use of amine-reactive biotinylation reagents like Biotin-PEG6-NHS ester exemplifies a common strategy, reacting efficiently with lysine (B10760008) residues and N-terminal amines to form stable amide bonds broadpharm.com. The PEG spacer in such reagents enhances solubility and can reduce non-specific binding broadpharm.com. Emerging click chemistry approaches, such as the reaction between tetrazine and trans-cyclooctene (B1233481) (TCO), are also being explored with biotinylated PEG linkers for rapid and efficient conjugation, for example, in creating multiplex glycan arrays nih.gov. In one study, a Biotin-PEG11-TCO spacer was used to functionalize avidin-coated beads for subsequent click reaction with modified glycans nih.gov. This highlights the potential of incorporating this compound into click chemistry workflows by functionalizing its hydroxyl group with appropriate reactive handles.

Integration into Multi-Functional Systems for Complex Biological Investigations

This compound is increasingly integrated into multi-functional systems to enable complex biological investigations, targeted delivery, and advanced diagnostics. The biotin moiety provides a high-affinity handle for interaction with avidin (B1170675) or streptavidin, allowing for immobilization, targeting, or signal amplification within these systems rsc.orgresearchgate.net. The PEG6 linker contributes to the system's solubility, reduces aggregation, and provides a flexible spacer arm that can minimize steric hindrance between the biotin tag and the conjugated molecule or surface chempep.combpsbioscience.com.

Examples include the development of biotinylated nanoparticles for targeted drug and gene delivery, where biotin conjugated to PEGylated nanoparticles facilitates targeting through interaction with biotin receptors or streptavidin-coated surfaces rsc.org. Biotin-PEG linkers have been used in the creation of novel probes for sensitive detection of biomarkers, where the biotin facilitates target capture while the PEG linker minimizes non-specific interactions rsc.org. Furthermore, biotinylated liposomes functionalized with other targeting ligands using a biotin-streptavidin-biotin system demonstrate enhanced specificity for targeted cell types rsc.org. The use of biotinylated peptides with PEG linkers of varying lengths (including PEG6) in surface plasmon resonance (SPR) studies illustrates their role in probing molecular interactions and determining parameters like molecular reach in complex biological systems biorxiv.orgnih.gov.

Computational Modeling and Simulation in this compound Research

Computational modeling and simulation play a growing role in understanding the behavior of PEGylated molecules and guiding the design of biotinylated constructs. These tools can provide insights into the conformation, flexibility, and interactions of this compound and its conjugates in various environments.

Q & A

Basic Research Questions

Q. What are the structural components of Biotin-PEG6-OH, and how do they influence its functional roles in experimental settings?

  • Answer : this compound consists of three key components:

  • Biotin : A vitamin-derived molecule with high affinity for avidin/streptavidin, enabling selective binding in assays like pull-downs or immunofluorescence .
  • PEG6 : A six-unit polyethylene glycol spacer that enhances solubility, reduces steric hindrance, and improves biocompatibility for biomolecular conjugates .
  • Terminal hydroxyl (-OH) : A reactive group for covalent conjugation with carboxylic acids, amines, or other functionalized targets via esterification or ether formation .
    • Methodological Insight : When designing conjugation protocols, ensure the hydroxyl group is activated (e.g., using carbodiimide crosslinkers like EDC/NHS) to maximize coupling efficiency .

Q. What conjugation strategies are most effective for linking this compound to biomolecules, and how do reaction conditions impact yield?

  • Answer : Common strategies include:

  • Carbodiimide-mediated coupling : Activates the hydroxyl group for reaction with carboxylates or amines, requiring pH optimization (e.g., pH 6–7 for EDC/NHS) .
  • Thiol-maleimide chemistry : If the hydroxyl is replaced with a maleimide group (e.g., Biotin-PEG6-MAL), thiol-containing molecules (e.g., cysteine-rich proteins) can be conjugated under reducing conditions .
    • Methodological Insight : Monitor reaction progress using HPLC or MALDI-TOF to quantify unreacted biotin and adjust molar ratios (e.g., 3:1 reagent-to-target) to minimize byproducts .

Advanced Research Questions

Q. How can researchers design experiments to quantify biotinylation efficiency of this compound in complex biological systems?

  • Answer : Use a combination of:

  • Streptavidin-based assays : Measure binding capacity via ELISA or surface plasmon resonance (SPR) to determine accessible biotin moieties .
  • Mass spectrometry : Identify PEG6-OH-biotin adducts on conjugated proteins, adjusting for ion suppression effects caused by PEG .
  • Control experiments : Compare with non-PEGylated biotin to assess steric shielding by PEG6 .
    • Methodological Insight : Include negative controls (e.g., unconjugated targets) to differentiate nonspecific binding in pull-down assays .

Q. How should researchers address contradictory data in biotin-avidin binding studies involving this compound, such as inconsistent binding affinity across experiments?

  • Answer : Contradictions may arise from:

  • PEG hydration state : PEG6 conformation (e.g., "mushroom" vs. "brush" regimes) alters biotin accessibility. Use dynamic light scattering (DLS) to characterize PEG6 hydration under varying buffer ionic strengths .
  • Avidin isoforms : Streptavidin (tetrameric) vs. NeutrAvidin (monomeric) have distinct binding kinetics. Perform kinetic assays (e.g., biolayer interferometry) to compare dissociation constants .
  • Temperature effects : Lower temperatures may stabilize PEG-biotin interactions. Replicate experiments at 4°C, 25°C, and 37°C to assess thermal stability .

Q. What methodologies optimize the use of this compound in drug delivery systems to balance hydrophilicity and target engagement?

  • Answer : Key considerations include:

  • PEG length vs. payload size : Longer PEG chains (e.g., PEG6 vs. PEG12) improve solubility but may reduce cellular uptake. Use confocal microscopy to track PEG6-drug conjugate internalization in vitro .
  • Linker stability : Evaluate hydrolytic or enzymatic cleavage of the PEG6-OH-drug bond in serum-containing media via LC-MS .
  • In vivo pharmacokinetics : Compare PEG6-conjugated vs. unconjugated drugs in murine models to quantify half-life extension and biodistribution .

Data Analysis & Validation

Q. How can researchers validate the purity and functional integrity of this compound post-synthesis or commercial procurement?

  • Answer : Employ:

  • NMR spectroscopy : Confirm PEG6 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and biotin-thiophene ring presence (δ 1.3–2.7 ppm) .
  • HPLC with UV/RI detection : Quantify free biotin contamination (retention time ~10–12 min) and PEG6-OH oligomerization .
  • Functional testing : Perform a streptavidin-coated bead binding assay to validate biotin activity, normalizing to a biotin-only standard .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-based targeting experiments?

  • Answer :

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50 and Hill coefficients .
  • Bootstrap resampling : Assess confidence intervals for small-sample studies (e.g., n < 6 replicates) to avoid overinterpreting outliers .
  • ANOVA with post hoc tests : Compare multiple PEGylated variants (e.g., PEG4 vs. PEG6 vs. PEG8) to identify significant differences in targeting efficiency .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility when documenting this compound conjugation protocols for publication?

  • Answer : Follow guidelines from Beilstein Journal of Organic Chemistry:

  • Detailed synthesis : Report molar ratios, solvent systems, and purification methods (e.g., dialysis MWCO) in the main text or supplementary data .
  • Batch variability : Disclose lot-specific HPLC/NMR data for commercial reagents .
  • Data sharing : Deposit raw spectral data in public repositories (e.g., Zenodo) with DOI links .

Q. How should researchers mitigate ethical concerns when using this compound in human-derived samples?

  • Answer :

  • Institutional Review Board (IRB) approval : Disclose this compound as a non-therapeutic reagent in protocols involving human tissues .
  • Cytotoxicity screening : Perform MTT assays on primary cells to rule out PEG6-induced membrane disruption .
  • Informed consent : Specify reagent use in participant consent forms if samples are used for biomarker discovery .

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